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Mechanism of Action: Hydrogen Bonding

Ciraparantag does not bind to human coagulation factors or albumin, indicating its action is specifically

targeted at the anticoagulants themselves [1]. The hydrogen bonding occurs between specific functional

groups on the ciraparantag molecule and different anticoagulants [2].

The table below details the specific hydrogen bonding interactions between functional groups of

ciraparantag and various anticoagulants:

Anticoagulant Guanidine Part α-Amino Group Amide Nitrogen Amide Oxygen

Rivaroxaban Y Y Y

Apixaban Y Y Y

Edoxaban Y Y Y

Dabigatran Y Y

Heparins Y Y

Source: Adapted from information on Wikipedia [2].
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This binding mechanism is illustrated in the following diagram, which shows how ciraparantag interacts

with and sequesters anticoagulant molecules:

Anticoagulant Ciraparantag

  Hydrogen Bonding
& Charge-Charge Interaction NeutralizedComplex  Forms Stable Complex

Click to download full resolution via product page

Ciraparantag binds anticoagulants via hydrogen bonds and charge interactions, forming an inactive

complex.

Efficacy and Reversal Data

The following table summarizes key quantitative data on ciraparantag's efficacy in reversing different

anticoagulants from clinical studies:

Anticoagulant
Reversed

Study Model /
Phase

Ciraparantag
Dose

Time to
Reversal

Duration of Effect

Apixaban [3] Phase 2 (Healthy

elderly)

60 mg (IV) Within 1 hour Sustained for at

least 5 hours

Rivaroxaban [3] Phase 2 (Healthy

elderly)

180 mg (IV) Within 1 hour Sustained for at

least 6 hours

Edoxaban [4] Phase 1 (Healthy

subjects)

100-300 mg (IV) Within 10

minutes

Sustained for 24

hours

Enoxaparin
(LMWH) [5]

Phase 1/2

(Healthy
volunteers)

100-300 mg (IV) Within 5-20

minutes

Sustained for 12-24

hours

Dabigatran [2] [1] Preclinical (Rat
model)

Not fully
established in

humans

Reduced
bleeding by

>90%

Restored aPTT to
baseline within 20

min
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Ciraparantag has also demonstrated efficacy in reversing anticoagulation from unfractionated heparin

and fondaparinux [5] [1].

Experimental Protocols and Workflows

The methodology for assessing ciraparantag's reversal efficacy in key clinical studies is summarized below.

This workflow was used for anticoagulants like edoxaban, apixaban, and rivaroxaban [4] [3]:

Administer Anticoagulant
(e.g., Edoxaban 60mg orally)

Wait for Peak/Steady-State
Anticoagulation (e.g., 3-4 hours)

Administer Single IV Dose of
Ciraparantag or Placebo

Measure Primary Endpoint:
Whole Blood Clotting Time (WBCT)

Assess Secondary Endpoints:

Safety & Tolerability
(Adverse Events, Vital Signs)

Pharmacokinetics (PK)
(Plasma/Urine concentration)

Biomarkers (D-dimer, F1+2, TFPI)
to rule out procoagulant effect

Click to download full resolution via product page

Typical workflow for evaluating ciraparantag reversal efficacy in clinical trials.
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Key Methodological Details

Primary Efficacy Measure: Whole Blood Clotting Time (WBCT) was identified as the optimal
assay [4]. It is performed by placing 0.5 mL of whole blood into glass tubes without anticoagulants or

activators and assessing clot formation via visual tilt-tube method [4]. This method was necessary
because traditional plasma-based assays (like PT/aPTT) and activator-based point-of-care tests were

unreliable due to ciraparantag's sensitivity to citrate, EDTA, and adsorbent materials like kaolin [4].
Additional Assessments: Clot Fibrin Integrity (CFI) was analyzed using scanning electron

microscopy (SEM) on clots from the WBCT assay. Automated image analysis quantified the mean
fibrin diameter to confirm the restoration of normal clot structure [4].

Safety Monitoring: Studies meticulously ruled out procoagulant activity by measuring D-dimer,
prothrombin fragments 1.2 (F1+2), and tissue factor pathway inhibitor (TFPI) levels [4] [1].

Pharmacokinetics and Safety

Pharmacokinetic Profile: Ciraparantag reaches maximum concentration within minutes after
intravenous administration [6]. It has a short half-life of approximately 12 to 19 minutes [6]. The drug

is primarily hydrolyzed by serum peptidases into two inactive metabolites, which are almost entirely
recovered in the urine [6].

Safety and Tolerability: Ciraparantag has been well-tolerated in clinical trials. The most common
adverse events are mild and transient, including periorbital/facial flushing, a cool sensation, and
dysgeusia (taste disturbance) [4] [3]. No evidence of procoagulant activity or serious drug-related
adverse events has been reported [4] [1].

Conclusion

Ciraparantag is a promising universal reversal agent that acts by directly binding to various anticoagulants

through hydrogen bonding and charge interactions. It demonstrates rapid and sustained reversal of

anticoagulation with a favorable safety profile. As this drug is still investigational, its clinical utility will be

further defined by the results of ongoing and future Phase III trials [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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